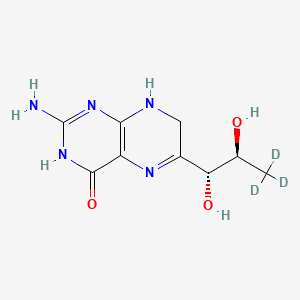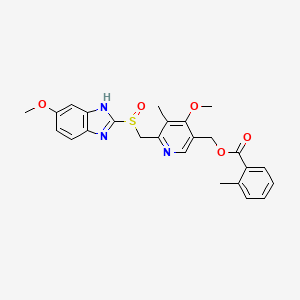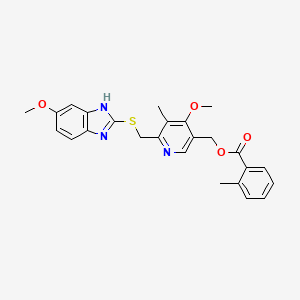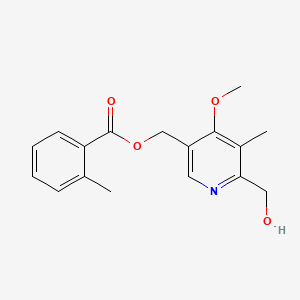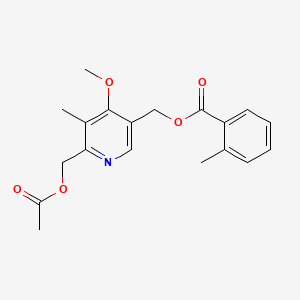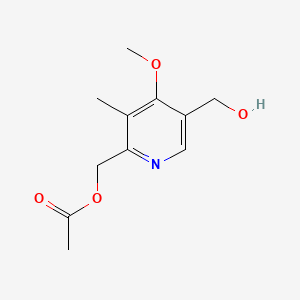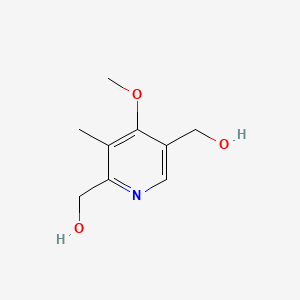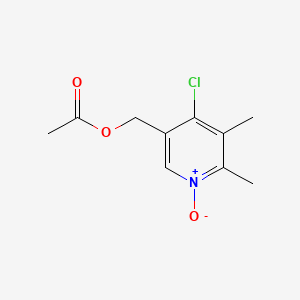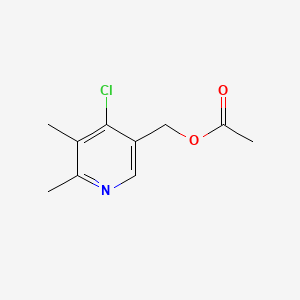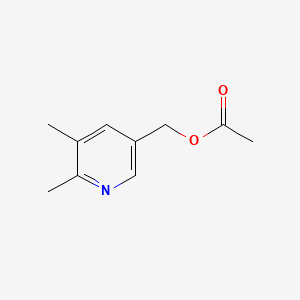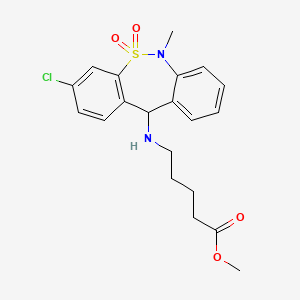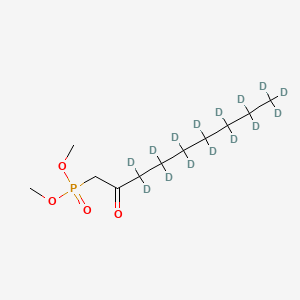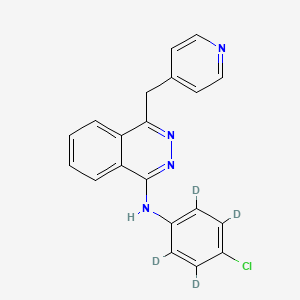
Vatalanib-d4 Dihydrochloride
描述
Vatalanib-d4 Dihydrochloride is a deuterated form of Vatalanib, a potent inhibitor of vascular endothelial growth factor receptors. This compound is primarily used in scientific research to study angiogenesis and its inhibition, which is crucial in cancer treatment. The deuterated form, Vatalanib-d4, is labeled with deuterium to facilitate detailed pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib-d4 Dihydrochloride involves the incorporation of deuterium atoms into the Vatalanib molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core phthalazine structure, followed by the introduction of the deuterated phenyl and pyridine groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions: Vatalanib-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are studied for their biological activity.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Vatalanib-d4, which are analyzed for their potential therapeutic applications.
科学研究应用
Vatalanib-d4 Dihydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the detailed pharmacokinetics and metabolic pathways of Vatalanib.
Biology: To investigate the mechanisms of angiogenesis and its inhibition.
Medicine: As a tool in cancer research to develop new therapeutic strategies targeting vascular endothelial growth factor receptors.
Industry: In the development of new drugs and therapeutic agents, leveraging its unique properties for enhanced efficacy and safety.
作用机制
Vatalanib-d4 Dihydrochloride exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptors. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the angiogenesis process. The compound targets multiple receptors, including vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 2, and vascular endothelial growth factor receptor 3, as well as platelet-derived growth factor receptors and c-KIT .
相似化合物的比较
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor targeting vascular endothelial growth factor receptors and other kinases.
Pazopanib: Inhibits vascular endothelial growth factor receptors and is used in the treatment of renal cell carcinoma.
Uniqueness of Vatalanib-d4 Dihydrochloride: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad spectrum of activity against multiple receptors makes it a valuable tool in cancer research and drug development.
属性
IUPAC Name |
N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678666 | |
| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-27-8 | |
| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



